BChE Inhibition Rate
The (R)-enantiomer inhibits human butyrylcholinesterase approximately five times faster than the (S)-enantiomer. For the homozygous usual (UU) BChE variant, (R)-bambuterol exhibits an inhibition rate constant of 6.4 min⁻¹μM⁻¹, whereas the (S)-enantiomer's rate constant is estimated at ~1.28 min⁻¹μM⁻¹ [REFS‑1].
| Evidence Dimension | BChE inhibition rate constant (kᵢ) |
|---|---|
| Target Compound Data | ~1.28 min⁻¹μM⁻¹ (estimated from 5-fold difference) |
| Comparator Or Baseline | (R)-bambuterol: 6.4 min⁻¹μM⁻¹ (homozygous UU variant) |
| Quantified Difference | ~5-fold slower inhibition |
| Conditions | Human BChE, homozygous usual (UU) variant, in vitro stopped-flow assay |
Why This Matters
This 5-fold kinetic difference makes (S)-bambuterol a valuable low-activity control in BChE inhibition studies, enabling dissection of stereoselective enzyme–inhibitor interactions.
- [1] Gazić I, Bosak A, Sinko G, Vinković V, Kovarik Z. Preparative HPLC separation of bambuterol enantiomers and stereoselective inhibition of human cholinesterases. Anal Bioanal Chem. 2006;385(8):1513-1519. doi:10.1007/s00216-006-0566-3. PMID: 16865342. View Source
